N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-423237 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic amines and thiol compounds.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Catalysts: Catalysts may be used to enhance the reaction rate and yield. Common catalysts include transition metal complexes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of CL-423237 may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
CL-423237 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert CL-423237 into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, alkoxides, and amines are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, CL-423237 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, CL-423237 is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, CL-423237 is investigated for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, CL-423237 is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating high-performance products.
Mechanism of Action
The mechanism by which CL-423237 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CL-423238: A structurally similar compound with slight variations in its functional groups.
CL-423239: Another analog with different substituents, leading to distinct chemical properties.
CL-423240: A related compound used in similar applications but with different reactivity profiles.
Uniqueness
CL-423237 stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity. This makes it particularly valuable for certain applications where other compounds may not perform as effectively.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C16H17N5O5S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H17N5O5S/c1-9-13(14(22)18-16(24)17-9)27(25,26)19-12-10(2)20(3)21(15(12)23)11-7-5-4-6-8-11/h4-8,19H,1-3H3,(H2,17,18,22,24) |
InChI Key |
LQPSFTXULXFGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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